2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,3,5-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-6-4-5-12-9(10-6)7(2)8(3)11-12/h6,10H,4-5H2,1-3H3 |
InChI Key |
OKFTYQXMKOCACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C(=N2)C)C)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical three-component method has been developed, which involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation . This method offers advantages such as short reaction times and convenient product isolation.
Chemical Reactions Analysis
2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the antitumor properties of 2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives inhibited the proliferation of human cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro tests revealed that it possesses inhibitory effects against a range of bacteria and fungi. This property makes it a candidate for developing new antibiotics or antifungal medications.
Neurological Applications
There is growing interest in the neuroprotective effects of this compound. Preliminary research suggests it may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Agricultural Science
Pesticidal Activity
2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their pesticidal properties. These compounds can act as effective agents against pests and pathogens affecting crops. Studies have shown that they can disrupt the biological processes of target organisms while exhibiting low toxicity to non-target species.
Plant Growth Regulation
Research indicates that this compound may serve as a plant growth regulator. It can enhance growth rates and improve resistance to environmental stressors in various plant species. This application can be crucial in sustainable agriculture practices aimed at increasing crop yields.
Materials Science
Polymer Chemistry
In materials science, 2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been explored for its potential use in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses.
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized in the fabrication of nanomaterials with specific functionalities such as drug delivery systems or sensors due to its biocompatibility and ability to interact with biological molecules.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects on various cancer cell lines; induced apoptosis. |
| Study B | Antimicrobial Properties | Showed effective inhibition against both bacterial and fungal strains; potential for antibiotic development. |
| Study C | Neurological Applications | Indicated neuroprotective effects; potential therapeutic applications in neurodegenerative diseases. |
| Study D | Pesticidal Activity | Effective against agricultural pests with minimal toxicity to beneficial insects; promising for sustainable agriculture. |
| Study E | Polymer Chemistry | Enhanced mechanical properties when incorporated into polymer matrices; potential for industrial applications. |
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and material science applications, influenced by substituent patterns. Below is a comparative analysis of 2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings :
Trifluoromethyl (CF₃) groups at position 7 enhance thermal stability and bioavailability, as seen in compounds like 6g–6l, which exhibit yields >80% under optimized conditions .
Biological Activity: Pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., hydroxyl or amino groups) show improved solubility and antitrypanosomal activity . Methylated derivatives (e.g., 2,5-dimethyl) are less potent in enzymatic assays compared to CF₃-containing analogs but serve as critical intermediates for further functionalization .
Synthetic Accessibility :
- Multicomponent reactions (e.g., using aldehydes and amines) are preferred for synthesizing complex derivatives like 4c and 4n, achieving regioselectivity and moderate-to-high yields (57–91%) .
- Halogenated derivatives (e.g., 3-iodo) require specialized catalysts for cross-coupling, limiting scalability compared to methylated variants .
Biological Activity
2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1696596-08-3) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer activity, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHN
- Molecular Weight: 165.24 g/mol
- IUPAC Name: 2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. In particular:
- Mechanism of Action: These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they exhibit inhibitory activity against BRAF(V600E), a common mutation in melanoma .
- Case Study: In vitro studies demonstrated that 2,3,5-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine significantly reduced cell viability in various cancer cell lines. The compound was tested alongside doxorubicin and showed a synergistic effect that enhanced cytotoxicity against MCF-7 breast cancer cells .
Enzymatic Inhibition
The compound has been identified as a selective inhibitor of several protein kinases:
- Inhibitory Activity: It has been reported to inhibit Aurora-A kinase and other receptor tyrosine kinases. This inhibition is crucial in regulating cell cycle progression and apoptosis in cancer cells .
Comparative Analysis of Pyrazolo[1,5-a]pyrimidines
| Compound Name | CAS No. | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | 1696596-08-3 | Yes | Aurora-A kinase |
| LDN-193189 | - | Yes | ALK2 |
| Other derivatives | Various | Yes | Various receptor tyrosine kinases |
Pharmacological Studies
A comprehensive review of the pharmacological properties of pyrazolo[1,5-a]pyrimidines indicates their potential as therapeutic agents:
- Antitumor Activity: Compounds from this class have shown promising results in inhibiting tumor growth in animal models.
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Psychopharmacological Effects: Emerging data suggest potential applications in neuropharmacology due to their effects on neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
